



Application Notes: Synthesis and Purification of Influenza NP (311-325) Peptide

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Compound of Interest		
Compound Name:	Influenza NP (311-325)	
Cat. No.:	B12373292	Get Quote

Introduction

The Influenza Nucleoprotein (NP) is a critical structural component of the influenza virus, playing a vital role in viral replication and host immune response. The peptide fragment spanning amino acids 311-325 of the NP protein is a well-characterized, immunodominant MHC class II restricted epitope.[1][2][3] In mouse models, this peptide elicits a strong CD4+ T-cell response, leading to the production of key cytokines like interferon-gamma (IFN-y).[2][3] As such, the synthetic **Influenza NP (311-325)** peptide is an invaluable tool for researchers in immunology, vaccine development, and drug discovery to study T-cell activation, screen for antiviral compounds, and develop novel influenza vaccines.

The specific amino acid sequence for this peptide is Gln-Val-Tyr-Ser-Leu-Ile-Arg-Pro-Asn-Glu-Asn-Pro-Ala-His-Lys (QVYSLIRPNENPAHK).[2][4][5] To ensure the reliability and reproducibility of experimental results, the peptide must be synthesized at high purity. The standard method for its production is Fmoc solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7][8]

Principle of Methodology

Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for producing synthetic peptides. [8][9] This process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. [6][10] The α -amino group of each incoming amino acid is temporarily protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the amino acid side chains have acid-labile protecting groups. This



orthogonal protection strategy allows for the selective removal of the Fmoc group at each cycle without disturbing the side-chain protectors or the resin linkage.[6]

The SPPS cycle consists of three primary steps:

- Fmoc Deprotection: The N-terminal Fmoc group is removed with a weak base, typically piperidine, to expose a free amine.[6]
- Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and reacts with the free amine to form a peptide bond.[6][8]
- Washing: The resin is thoroughly washed to remove excess reagents and byproducts.[6]

This cycle is repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).[8][11]

Following synthesis, the crude peptide is purified to a high degree using reversed-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC separates the target peptide from synthesis-related impurities based on hydrophobicity.[7] The final purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry (MS).[12][13][14]

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of **Influenza NP (311-325)** on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials:

- Rink Amide MBHA resin (0.5-1.0 mmol/g substitution)
- Fmoc-protected amino acids (Fmoc-L-Gln(Trt)-OH, Fmoc-L-Val-OH, etc.)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)



- Piperidine
- HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)
- Peptide synthesis vessel

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
 [6]
- Initial Fmoc Deprotection:
 - o Drain the DMF.
 - Add a 20% (v/v) solution of piperidine in DMF to the resin.[6]
 - Agitate for 5 minutes, then drain.
 - Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (5-7 times).
- Amino Acid Coupling (First Amino Acid: Lys):
 - In a separate vial, dissolve 3 equivalents of Fmoc-L-Lys(Boc)-OH and 2.9 equivalents of HCTU in DMF.
 - Add 6 equivalents of DIPEA to the amino acid solution and vortex for 1-2 minutes to activate.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate at room temperature for 1-2 hours.
 - Drain the coupling solution and wash the resin with DMF (3-5 times).



- Repeat Synthesis Cycle: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling)
 for each subsequent amino acid in the sequence (His, Ala, Pro, etc.), working backward from
 the C-terminus to the N-terminus.
- Final Deprotection: After the final amino acid (Gln) has been coupled, perform a final Fmoc deprotection (Step 2).
- Final Wash and Drying: Wash the peptide-resin with DMF (3 times), followed by DCM (3 times). Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Peptide Cleavage and Deprotection

Materials:

- Dry peptide-resin
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
 [8]
- Cold diethyl ether

Procedure:

- Place the dry peptide-resin in a suitable reaction vial.
- Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
- Agitate gently at room temperature for 2-3 hours.
- Filter the mixture to separate the resin, collecting the filtrate which contains the peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL).
- Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.



- Decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this step twice.
- After the final wash, gently dry the peptide pellet under a stream of nitrogen to remove residual ether.
- Lyophilize the crude peptide to obtain a fluffy white powder.

Protocol 3: Purification by Preparative RP-HPLC

Materials:

- Lyophilized crude peptide
- HPLC-grade water, acetonitrile (ACN), and TFA
- Preparative C18 RP-HPLC column (e.g., 10 μm particle size, 250 x 21.2 mm)
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of ACN can be added. Filter the solution through a 0.45 µm filter.
- Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
- Method:
 - Inject the dissolved crude peptide onto the column.
 - Run a linear gradient of 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 15-20 mL/min.



- Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.
- Fraction Collection: Collect fractions (e.g., 2-5 mL each) corresponding to the major peak,
 which should represent the target peptide.
- Analysis of Fractions: Analyze the purity of each collected fraction using analytical RP-HPLC.
- Pooling and Lyophilization: Pool the fractions with a purity of >95%. Freeze the pooled solution and lyophilize to obtain the final purified peptide.

Protocol 4: Quality Control and Characterization

Analytical RP-HPLC:

- Column: Analytical C18 column (e.g., 5 μm, 250 x 4.6 mm)
- Mobile Phases: As above.
- Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 30 minutes.
- Analysis: Inject a small amount of the purified peptide to confirm its purity, which should appear as a single major peak.

Mass Spectrometry:

- Technique: Use Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser
 Desorption/Ionization (MALDI-TOF) to determine the molecular weight of the purified peptide.[13][14]
- Analysis: The observed mass should match the calculated theoretical mass of the peptide.

Data Presentation

Table 1: Characterization of Synthetic Influenza NP (311-325) Peptide



Parameter	Theoretical Value	Observed Value (Example)	Method
Amino Acid Sequence	QVYSLIRPNENPAHK	-	-
Molecular Formula	C79H125N23O22	-	-
Average Molecular Weight	1789.02 g/mol	1789.1 Da	ESI-MS
Purity	>95%	98.5%	Analytical RP-HPLC (220 nm)
Appearance	White Powder	White Powder	Visual
Net Peptide Content	Not Determined	~75-85% (Typical)	Amino Acid Analysis

Note: Net peptide content is typically lower than purity due to the presence of counter-ions (e.g., TFA) and bound water.

Visualization

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